Cas no 1361487-52-6 (2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl)

2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl
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- インチ: 1S/C13H6Cl3F3O/c14-9-4-3-8(11(15)12(9)16)7-2-1-6(17)5-10(7)20-13(18)19/h1-5,13H
- InChIKey: HQCAKPBTNNFIKW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1C=CC(=CC=1OC(F)F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 9.2
2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011000984-1g |
2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl |
1361487-52-6 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
Alichem | A011000984-250mg |
2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl |
1361487-52-6 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
Alichem | A011000984-500mg |
2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl |
1361487-52-6 | 97% | 500mg |
863.90 USD | 2021-07-05 |
2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenylに関する追加情報
2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl
The compound 2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl (CAS No. 1361487-52-6) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The molecule is further substituted with a difluoromethoxy group at the 2' position and a fluoro group at the 4' position. Additionally, the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions. This combination of substituents imparts the molecule with distinctive electronic and physical properties.
Recent studies have highlighted the importance of biphenyl derivatives in modern organic chemistry. The presence of multiple halogen substituents in this compound makes it particularly interesting for researchers exploring the effects of halogenation on molecular stability and reactivity. For instance, the trichloro substitution pattern on one of the phenyl rings has been shown to significantly influence the molecule's electronic distribution, making it a promising candidate for applications in electronics and optoelectronics.
The synthesis of 2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl involves a multi-step process that typically begins with the preparation of the corresponding chlorobenzene derivative. Advanced methodologies such as Suzuki coupling or Ullmann coupling are often employed to facilitate the formation of the biphenyl core. The introduction of the difluoromethoxy group and fluoro group requires precise control over reaction conditions to ensure high yields and product purity.
One of the most notable applications of this compound is in the field of materials science, where it serves as a precursor for the synthesis of advanced polymers and high-performance materials. Its ability to undergo various functionalization reactions makes it versatile in creating tailored materials with specific properties such as high thermal stability or enhanced mechanical strength.
In terms of environmental impact, recent research has focused on understanding the degradation pathways of biphenyl derivatives under various conditions. Studies suggest that this compound exhibits moderate persistence in natural environments, which underscores the importance of responsible handling and disposal practices.
From a safety standpoint, handling this compound requires adherence to standard laboratory protocols due to its potential hazards. Proper personal protective equipment (PPE) should be used during synthesis and manipulation to minimize exposure risks.
In conclusion, 2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl is a fascinating molecule with a wealth of potential applications across multiple disciplines. Its unique structure and substituent pattern make it an invaluable tool for researchers exploring novel materials and chemical processes.
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